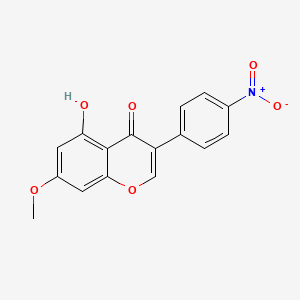![molecular formula C12H18O3S B14184610 5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid CAS No. 924276-31-3](/img/structure/B14184610.png)
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid is a complex organic compound with a molecular formula of C12H18O3S and a molecular weight of 242.33 g/mol This compound features a unique structure that includes a cyclopenta[c]thiophene ring system, a carboxylic acid group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output. The choice of raw materials and reagents is crucial to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)butanoic acid
- 5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)hexanoic acid
Uniqueness
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Propriétés
Numéro CAS |
924276-31-3 |
|---|---|
Formule moléculaire |
C12H18O3S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
5-(5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-3-yl)pentanoic acid |
InChI |
InChI=1S/C12H18O3S/c13-9-5-8-7-16-11(10(8)6-9)3-1-2-4-12(14)15/h8,10-11H,1-7H2,(H,14,15) |
Clé InChI |
POOINQOAENRNPY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CSC(C2CC1=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


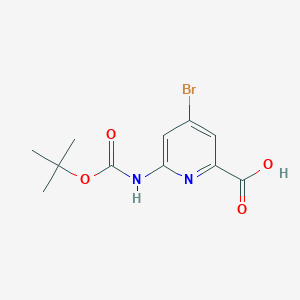
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
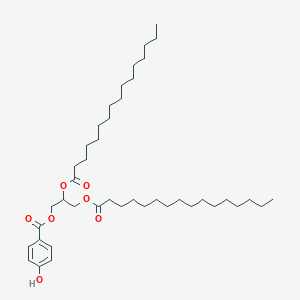
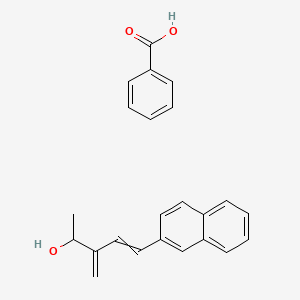
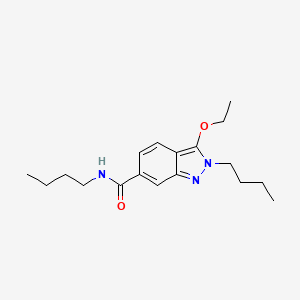
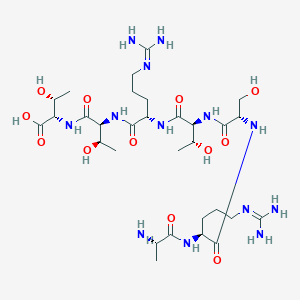
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
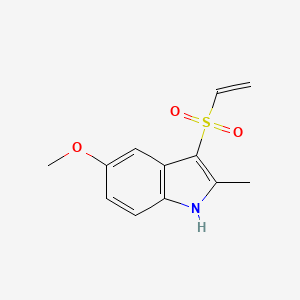
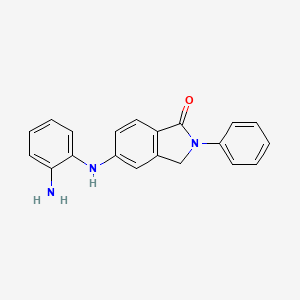
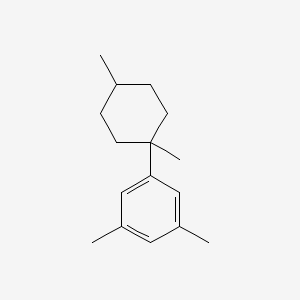
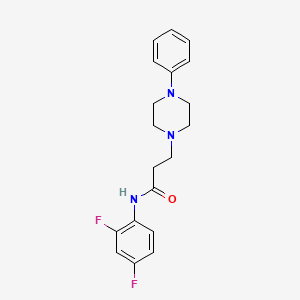
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
